1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one
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Overview
Description
1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one, also known as isophorone, is an organic compound with the molecular formula C₉H₁₄O. It is a colorless to yellowish liquid with a characteristic odor. This compound is widely used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one can be synthesized through several methods. One common method involves the controlled hydrogenation of isophorone under specific conditions. The reaction typically requires a catalyst such as palladium on activated charcoal and an ethylene atmosphere .
Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of isophorone. The process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Palladium on activated charcoal under an ethylene atmosphere.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various organic reagents under controlled conditions.
Major Products Formed:
Oxidation: Corresponding carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can undergo selective oxidation to form important intermediates used in the synthesis of fragrances, pigments, and pharmaceuticals . The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-:
3,5,5-Trimethyl-2-cyclohexen-1-ol: Used in perfume compositions and organic synthesis.
2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-: Used in organic synthesis.
Uniqueness: 1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)ethan-1-one is unique due to its versatile chemical properties, making it suitable for a wide range of applications in different industries. Its ability to undergo various chemical reactions and form important intermediates sets it apart from similar compounds.
Properties
CAS No. |
84604-56-8 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(3,5,5-trimethylcyclohex-2-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h5,10H,6-7H2,1-4H3 |
InChI Key |
GPZVVSBVNYRWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)C(=O)C |
Origin of Product |
United States |
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